2-[3-(phenylsulfonyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives often involves cycloaddition reactions, intramolecular cyclization, and reactions with various reagents to form the spirocyclic structure. For example, Farag et al. (2008) describe the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives through cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, followed by intramolecular cyclization with HCl/AcOH mixture (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a spirocyclic core, with various substituents influencing the overall geometry and electronic properties. For instance, Carretero et al. (1994) demonstrated a one-step synthesis of 1,6-dioxaspiro[4.5]decanes showing high stereoselectivity at specific carbon atoms, indicating the complexity and precision achievable in the synthesis of spirocyclic compounds (Carretero, Diaz, & Rojo, 1994).
Chemical Reactions and Properties
Diazaspirodecanone derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present. These reactions are crucial for the synthesis and functionalization of these compounds for further applications.
Physical Properties Analysis
The physical properties of diazaspirodecanone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for different applications, including medicinal chemistry.
Chemical Properties Analysis
Chemically, diazaspirodecanone derivatives exhibit a range of reactivities due to their cyclic structure and the presence of multiple functional groups. These properties are critical for their potential use in synthesizing novel compounds with desired biological activities.
References:
properties
IUPAC Name |
2-[3-(benzenesulfonyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-15(7-12-24(22,23)14-5-2-1-3-6-14)19-11-9-17(13-19)8-4-10-18-16(17)21/h1-3,5-6H,4,7-13H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWZSENSPVEKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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